molecular formula C18H20N4O2 B14697147 Urea, 1,1'-vinylenebis(3-(p-tolyl)-, (E)- CAS No. 25524-54-3

Urea, 1,1'-vinylenebis(3-(p-tolyl)-, (E)-

Cat. No.: B14697147
CAS No.: 25524-54-3
M. Wt: 324.4 g/mol
InChI Key: UBMZNZSLEQNUQS-VAWYXSNFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- typically involves the reaction of p-tolyl isocyanate with ethylene diamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)-.

Chemical Reactions Analysis

Types of Reactions

Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The p-tolyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- exerts its effects involves interactions with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, while the urea moieties can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Urea, 1,1’-vinylenebis(3-phenyl)-, (E)-: Similar structure but with phenyl groups instead of p-tolyl groups.

    Urea, 1,1’-vinylenebis(3-(m-tolyl)-, (E)-: Similar structure but with m-tolyl groups instead of p-tolyl groups.

Uniqueness

Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- is unique due to the presence of p-tolyl groups, which can influence its reactivity and interactions with other molecules. The vinyl bridge also imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

25524-54-3

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-[(E)-2-[(4-methylphenyl)carbamoylamino]ethenyl]urea

InChI

InChI=1S/C18H20N4O2/c1-13-3-7-15(8-4-13)21-17(23)19-11-12-20-18(24)22-16-9-5-14(2)6-10-16/h3-12H,1-2H3,(H2,19,21,23)(H2,20,22,24)/b12-11+

InChI Key

UBMZNZSLEQNUQS-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)N/C=C/NC(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC=CNC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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